N'-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide
CAS No.: 872724-07-7
Cat. No.: VC4814244
Molecular Formula: C15H20FN3O5S
Molecular Weight: 373.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 872724-07-7 |
|---|---|
| Molecular Formula | C15H20FN3O5S |
| Molecular Weight | 373.4 |
| IUPAC Name | N'-[[3-(4-fluoro-2-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-methyloxamide |
| Standard InChI | InChI=1S/C15H20FN3O5S/c1-10-8-11(16)4-5-12(10)25(22,23)19-6-3-7-24-13(19)9-18-15(21)14(20)17-2/h4-5,8,13H,3,6-7,9H2,1-2H3,(H,17,20)(H,18,21) |
| Standard InChI Key | MZXGHMOFCCALRK-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NC |
Introduction
N'-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide is a complex organic compound featuring a unique molecular structure that includes a 4-fluoro-2-methylbenzenesulfonyl group, an oxazinan ring, and an ethanediamide moiety. This compound is of interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and antimicrobial effects.
Synthesis Methods
The synthesis of N'-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide typically involves several steps:
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Formation of the oxazinan ring: Achieved through cyclization reactions under acidic or basic conditions.
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Introduction of the fluorinated aromatic group: Utilizes fluorinating agents such as Selectfluor®.
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Amide bond formation: Coupling the oxazinan intermediate with the ethanediamide moiety using coupling reagents like EDCI or DCC.
Biological Activity
Research indicates that N'-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide exhibits significant antimicrobial activity. A study demonstrated its effectiveness against Staphylococcus aureus, showing inhibition at a concentration of 50 μg per well. The compound's mechanism of action involves interaction with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects.
| Biological Activity | Description |
|---|---|
| Antimicrobial Activity | Effective against Staphylococcus aureus at 50 μg per well |
| Mechanism of Action | Interaction with enzymes or receptors, modulating their activity |
Potential Applications
Given its unique structure and biological activities, N'-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide is a candidate for further pharmacological exploration. Its potential applications include:
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Medicinal Chemistry: As a building block for the synthesis of more complex molecules with therapeutic potential.
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Biochemical Assays: Utilized as a reagent in various biochemical assays due to its sulfonamide characteristics.
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